molecular formula C11H15N3S B13258368 1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine

1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13258368
M. Wt: 221.32 g/mol
InChI Key: LLEPZFODBLHOIX-UHFFFAOYSA-N
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Description

1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 1-(5-methylthiophen-2-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the structure of the final therapeutic agent derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C11H15N3S/c1-8-4-5-11(15-8)9(2)13-10-6-12-14(3)7-10/h4-7,9,13H,1-3H3

InChI Key

LLEPZFODBLHOIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NC2=CN(N=C2)C

Origin of Product

United States

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